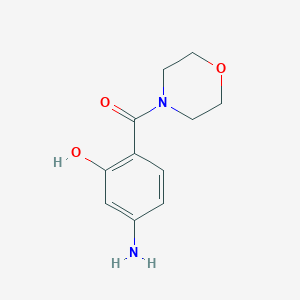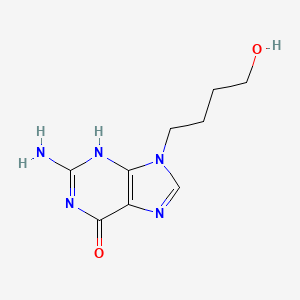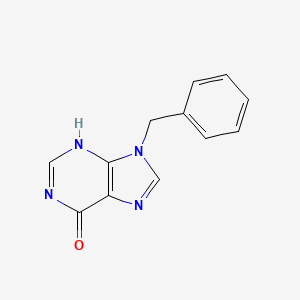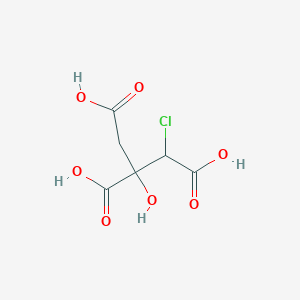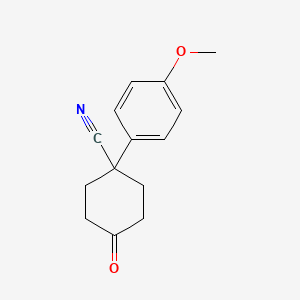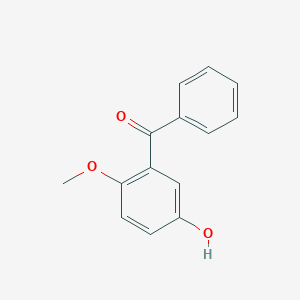
(5-Hydroxy-2-methoxyphenyl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Hydroxy-2-methoxyphenyl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a hydroxy group at the 5-position and a methoxy group at the 2-position on the phenyl ring, along with a phenyl group attached to the carbonyl carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-2-methoxyphenyl)(phenyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxyphenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 2-methoxyphenol is reacted with a phenyl halide in the presence of a palladium catalyst and a base. This method offers the advantage of mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and cost-effectiveness. The reaction is typically carried out in large reactors with efficient stirring and temperature control to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
(5-Hydroxy-2-methoxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of this compound with an additional carbonyl group.
Reduction: Formation of (5-Hydroxy-2-methoxyphenyl)(phenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(5-Hydroxy-2-methoxyphenyl)(phenyl)methanone has several applications in scientific research:
作用机制
The mechanism of action of (5-Hydroxy-2-methoxyphenyl)(phenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. Additionally, the aromatic rings can engage in π-π stacking interactions, further modulating its activity .
相似化合物的比较
Similar Compounds
(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone: Similar structure but with different substitution pattern on the phenyl ring.
(5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone: Contains a bromine atom, which can alter its reactivity and biological activity.
(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime:
Uniqueness
(5-Hydroxy-2-methoxyphenyl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups on the phenyl ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
(5-hydroxy-2-methoxyphenyl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-8-7-11(15)9-12(13)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRBPNCGJWIFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
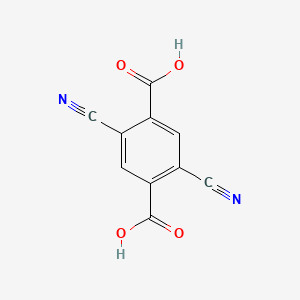
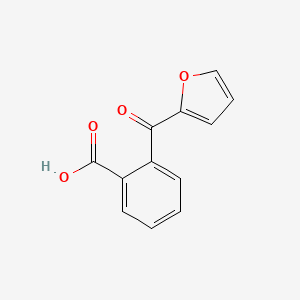
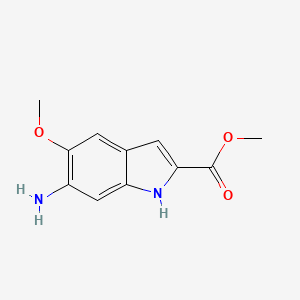
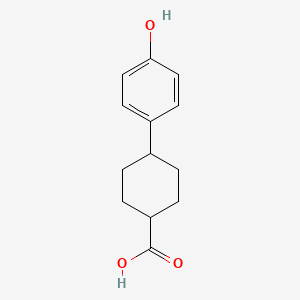
![3-oxazolo[4,5-b]pyridin-2-ylBenzonitrile](/img/structure/B7904173.png)
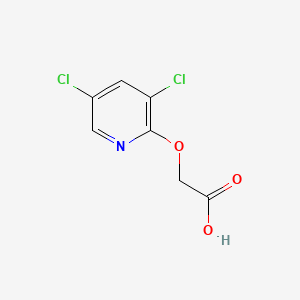
![[2,2'-Bifuran]-5,5'-dicarboxylic acid](/img/structure/B7904186.png)
